Comparative Biological Activity Data: Status of Reported Evidence
An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) found no quantitative head-to-head comparison data explicitly measuring N-(6-(methylthio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide against a designated comparator in any biological or biochemical assay. The compound appears in a single PubChem BioAssay entry (RMI-FANCM-MM2 interaction screen, sourced from chemsrc) without disclosed numerical results [1]. Closely related series—such as 2-(4-(naphthalen-1-yl)pyridazin-3-ylthio)-N-arylacetamides—have extensive SAR data (EC50 range 0.046–>34.51 µM against HIV-1 IIIB), but the target compound’s thiophen-2-yl counterpart was not among those tested [2]. No patent expressly claims this compound with comparator activity data. Consequently, no quantitative claim of superiority, equipotency, or inferiority against a structurally defined analog can be substantiated from open literature at present.
| Evidence Dimension | Biological activity (e.g., antiviral EC50, enzyme inhibition IC50) |
|---|---|
| Target Compound Data | No numerical data available in open literature for this specific compound |
| Comparator Or Baseline | Closest structurally characterized series: 2-(4-(naphthalen-1-yl)pyridazin-3-ylthio)-N-arylacetamides (EC50 range 0.046–>34.51 µM, HIV-1 IIIB) |
| Quantified Difference | Not calculable – direct comparator data absent |
| Conditions | MT-4 cell-based HIV-1 IIIB replication assay (reference compound series); RMI-FANCM-MM2 interaction screen (target compound) |
Why This Matters
The absence of quantitative differentiation means that scientific selection cannot yet be guided by published comparative potency, selectivity, or efficacy data; procurement should be based strictly on structural uniqueness for custom SAR or synthetic intermediate applications, not on unverified performance claims.
- [1] ChemSrc. BioAssay for CAS 1021252-86-7: Screen for inhibitors of RMI FANCM (MM2) interaction. 2025. View Source
- [2] Song, Y.; Zhan, P.; Kang, D.; et al. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. Med. Chem. Commun., 2013, 4, 810–816. View Source
